molecular formula C10H6ClNO2 B578080 1-Chloroisoquinoline-4-carboxylic acid CAS No. 1260794-26-0

1-Chloroisoquinoline-4-carboxylic acid

Cat. No. B578080
M. Wt: 207.613
InChI Key: VAPWFBQHRVYUDV-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-4-carboxylic acid is a chemical compound with the formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It has been used in a homocoupling reaction to yield bis-isoquinoline, each enantiomer of which might be very useful as a chiral ligand for asymmetric synthesis .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular formula of 1-Chloroisoquinoline-4-carboxylic acid is C10H6ClNO2 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

1-Chloroisoquinoline-4-carboxylic acid has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of the resulting bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They exhibit strong hydrogen bonding between molecules, therefore, they have high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Application 1: Development of Alkaline Phosphatase Inhibitors

  • Summary of the Application: Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . This research is part of the ongoing efforts in drug discovery where organic chemists are tasked with the development of small molecules with biological potential .
  • Methods of Application: The structural build-up of the synthesized compounds was based on spectro-analytical data . The compounds were then tested for their inhibitory effects on different types of human alkaline phosphatases .
  • Results or Outcomes: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) . Among them, compound 3j was identified as a potent inhibitor of h-TNAP with an IC 50 value of 22 ± 1 nM, whereas, compound 3e emerged as a lead candidate against h-IAP and h-PLAP with IC 50 values of 34 ± 10 and 82 ± 10 nM, respectively . Compound 3a was a potent inhibitor of human germ cell alkaline phosphatase (h-GCAP) with an IC 50 value of 150 ± 70 nM .

Application 2: Nanotechnology and Polymers

  • Summary of the Application: Carboxylic acids, including quinoline-4-carboxylic acid derivatives, are used in various areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
  • Methods of Application: The application of carboxylic acids in these areas involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Results or Outcomes: The use of carboxylic acids in these areas has led to the development of new materials and technologies . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Application 3: Construction of Chemical Stable COFs

  • Summary of the Application: Quinoline-4-carboxylic acid derivatives are used in the construction of covalent organic frameworks (COFs) . These COFs have a contractive pore size, more hydrophilic structure, and better chemical stability .
  • Methods of Application: The construction of these COFs involves the use of quinoline-4-carboxylic acid derivatives as linkages .
  • Results or Outcomes: The resulting COFs are supposed to have better chemical stability and more hydrophilic structure than conventional imine COFs .

Application 4: Synthesis of Heterocyclic Compounds

  • Summary of the Application: Quinoline derivatives, including quinoline-4-carboxylic acid, are used in the synthesis of heterocyclic compounds . These compounds have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
  • Methods of Application: The synthesis of these compounds involves various organic reactions . The synthesized compounds are then evaluated for their biological activities .
  • Results or Outcomes: The synthesized compounds have shown potential as therapeutic agents due to their diverse biological activities .

Safety And Hazards

1-Chloroisoquinoline-4-carboxylic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

1-chloroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWFBQHRVYUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695162
Record name 1-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-4-carboxylic acid

CAS RN

1260794-26-0
Record name 1-Chloroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinoline-4-carboxylic acid
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Citations

For This Compound
1
Citations
R Saari, JC Törmä, T Nevalainen - Bioorganic & medicinal chemistry, 2011 - Elsevier
… Lithiation of the remaining bromide 36 and subsequent quenching with dry ice delivers the 1-chloroisoquinoline-4-carboxylic acid 37. The acid was treated with thionyl chloride to give …
Number of citations: 108 www.sciencedirect.com

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